molecular formula C13H8Cl4O2S B14317639 1,1'-Biphenyl, 2,2',3,4-tetrachloro-5-(methylsulfonyl)- CAS No. 106352-69-6

1,1'-Biphenyl, 2,2',3,4-tetrachloro-5-(methylsulfonyl)-

Cat. No.: B14317639
CAS No.: 106352-69-6
M. Wt: 370.1 g/mol
InChI Key: GVYMAJXPTSJMGO-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- is an organic compound with the molecular formula C12H6Cl4SO2. It is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and a methylsulfonyl group. This compound is part of the polychlorinated biphenyls (PCBs) family, which are known for their chemical stability and resistance to degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group can be introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and sulfonation reactions under optimized conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cellular membranes, affecting their integrity and permeability. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl, 2,2’,3,4-tetrachloro-5-(methylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methylsulfonyl group further differentiates it from other polychlorinated biphenyls, affecting its reactivity and interactions with biological systems .

Properties

CAS No.

106352-69-6

Molecular Formula

C13H8Cl4O2S

Molecular Weight

370.1 g/mol

IUPAC Name

2,3,4-trichloro-1-(2-chlorophenyl)-5-methylsulfonylbenzene

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)10-6-8(11(15)13(17)12(10)16)7-4-2-3-5-9(7)14/h2-6H,1H3

InChI Key

GVYMAJXPTSJMGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C(=C1)C2=CC=CC=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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